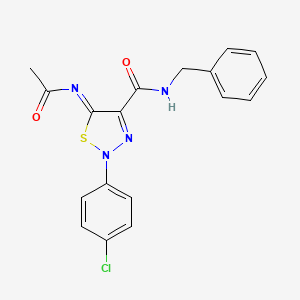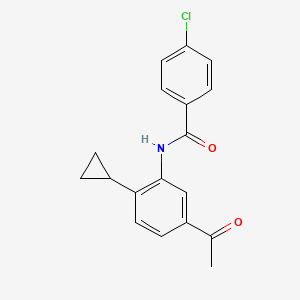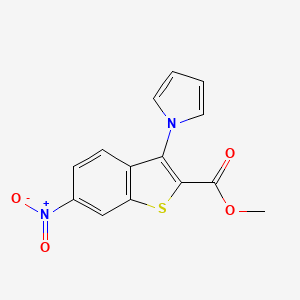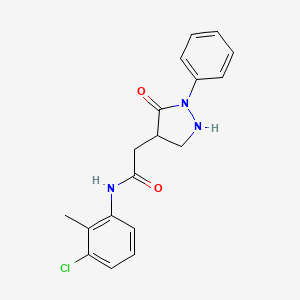
(5Z)-5-(acetylimino)-N-benzyl-2-(4-chlorophenyl)-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5Z)-5-(acetylimino)-N-benzyl-2-(4-chlorophenyl)-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide is a complex organic molecule featuring a thiadiazole ring, which is known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(acetylimino)-N-benzyl-2-(4-chlorophenyl)-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with carbon disulfide followed by oxidation can yield the thiadiazole ring.
Introduction of the Acetylimino Group: This step involves the reaction of the thiadiazole intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
N-Benzylation: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides in the presence of a suitable base.
Attachment of the 4-Chlorophenyl Group: This can be achieved through a coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, (5Z)-5-(acetylimino)-N-benzyl-2-(4-chlorophenyl)-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new medications.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of (5Z)-5-(acetylimino)-N-benzyl-2-(4-chlorophenyl)-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, inhibiting their activity. The acetylimino group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The benzyl and 4-chlorophenyl groups contribute to the compound’s overall hydrophobicity, facilitating its interaction with lipid membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5Z)-5-(acetylimino)-N-phenyl-2-(4-chlorophenyl)-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.
(5Z)-5-(acetylimino)-N-benzyl-2-(4-fluorophenyl)-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of (5Z)-5-(acetylimino)-N-benzyl-2-(4-chlorophenyl)-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its biological activity, while the benzyl group improves its solubility and membrane permeability.
Propriétés
Formule moléculaire |
C18H15ClN4O2S |
|---|---|
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
5-acetylimino-N-benzyl-2-(4-chlorophenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C18H15ClN4O2S/c1-12(24)21-18-16(17(25)20-11-13-5-3-2-4-6-13)22-23(26-18)15-9-7-14(19)8-10-15/h2-10H,11H2,1H3,(H,20,25) |
Clé InChI |
UNRKMZRNIKTCPN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N=C1C(=NN(S1)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-1-(4-chlorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11046611.png)
![2-{[2-(Butylsulfinyl)ethyl]sulfanyl}pyridine](/img/structure/B11046613.png)

![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B11046623.png)
![1-[3-(Diethylamino)prop-1-yn-1-yl]cyclopentanol](/img/structure/B11046629.png)

![Ethyl 4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11046660.png)
![2-(Ethylsulfinyl)-8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B11046661.png)
![(4Z)-1-Phenyl-1H-naphtho[2,3-D][1,2,3]triazole-4,9-dione 4-(O-acetyloxime)](/img/structure/B11046667.png)



![4-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11046691.png)
![9-Thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione](/img/structure/B11046699.png)